molecular formula C13H21NO3 B11949144 Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate CAS No. 90043-88-2

Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate

Cat. No.: B11949144
CAS No.: 90043-88-2
M. Wt: 239.31 g/mol
InChI Key: USABFYMIXMBSOK-UHFFFAOYSA-N
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Description

Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate is an organic compound with the molecular formula C13H21NO3. It is a derivative of cyclohexenone and is known for its unique chemical structure, which includes a cyclohexenone ring substituted with an amino group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate typically involves the reaction of 5,5-dimethyl-3-oxo-1-cyclohexen-1-ylamine with ethyl 3-bromopropanoate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate involves its interaction with specific molecular targets. The compound’s cyclohexenone ring can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate is unique due to its specific substitution pattern on the cyclohexenone ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

90043-88-2

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

ethyl 3-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]propanoate

InChI

InChI=1S/C13H21NO3/c1-4-17-12(16)5-6-14-10-7-11(15)9-13(2,3)8-10/h7,14H,4-6,8-9H2,1-3H3

InChI Key

USABFYMIXMBSOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=CC(=O)CC(C1)(C)C

Origin of Product

United States

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